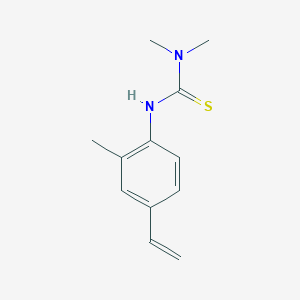![molecular formula C17H7N3O7 B14485368 1,2,3-Trinitro-11H-benzo[A]fluoren-11-one CAS No. 66062-38-2](/img/structure/B14485368.png)
1,2,3-Trinitro-11H-benzo[A]fluoren-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trinitro-11H-benzo[A]fluoren-11-one is a complex organic compound with the molecular formula C17H7N3O7 It is characterized by the presence of three nitro groups attached to a benzo[a]fluorenone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trinitro-11H-benzo[A]fluoren-11-one typically involves the nitration of 11H-benzo[a]fluoren-11-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trinitro-11H-benzo[A]fluoren-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride can be used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzo[a]fluorenone core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzo[a]fluorenone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,3-Trinitro-11H-benzo[A]fluoren-11-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trinitro-11H-benzo[A]fluoren-11-one involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and ability to form complexes with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
11H-Benzo[a]fluoren-11-one: The parent compound without nitro groups.
1,2,3-Trinitrobenzene: A simpler aromatic compound with three nitro groups.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with three nitro groups on a toluene core.
Uniqueness
1,2,3-Trinitro-11H-benzo[A]fluoren-11-one is unique due to its specific arrangement of nitro groups on the benzo[a]fluorenone core. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
66062-38-2 |
|---|---|
Fórmula molecular |
C17H7N3O7 |
Peso molecular |
365.25 g/mol |
Nombre IUPAC |
1,2,3-trinitrobenzo[a]fluoren-11-one |
InChI |
InChI=1S/C17H7N3O7/c21-17-11-4-2-1-3-9(11)10-6-5-8-7-12(18(22)23)15(19(24)25)16(20(26)27)13(8)14(10)17/h1-7H |
Clave InChI |
CMAMBYMOMBNMPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=O)C4=C(C(=C(C=C4C=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


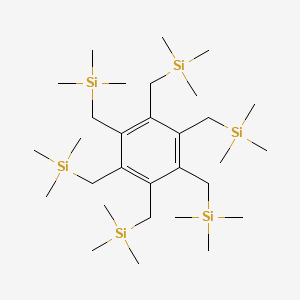
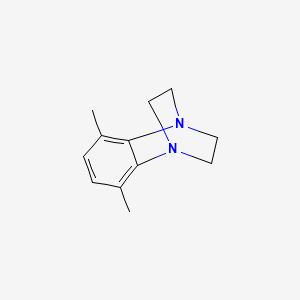
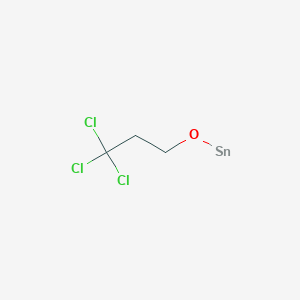

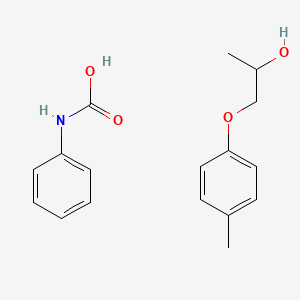
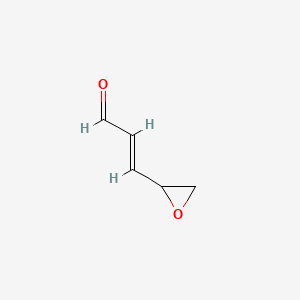
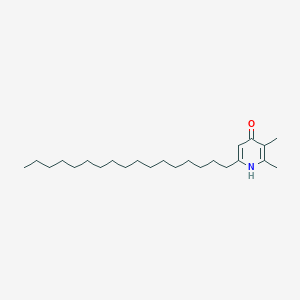
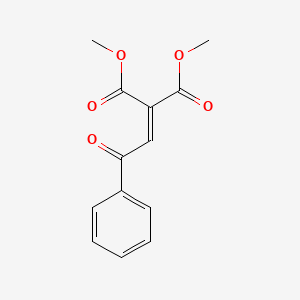
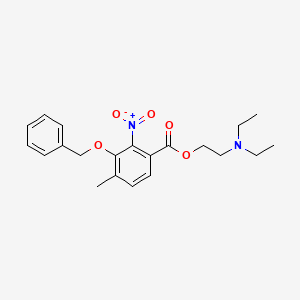
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
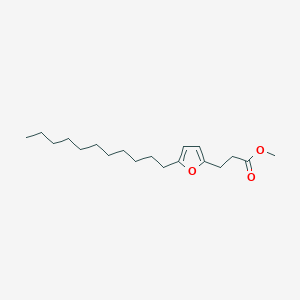
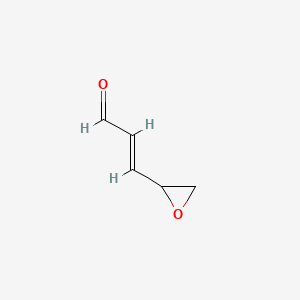
oxophosphanium](/img/structure/B14485371.png)
